

(E)-Cinnamamide spectroscopic data analysis

(¹H-NMR, ¹³C-NMR)

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Compound of Interest

Compound Name: (E)-Cinnamamide

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Spectroscopic Analysis of (E)-Cinnamamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data of **(E)-cinnamamide**, focusing on proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Data Presentation

The following tables summarize the quantitative ¹H-NMR and ¹³C-NMR spectroscopic data for **(E)-cinnamamide**. The data has been compiled from various sources and represents typical values observed in deuterated solvents.

Table 1: ¹H-NMR Spectroscopic Data for **(E)-Cinnamamide**

| Atom Number | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
|-----------------|--------------------------|--------------|----------------------------|-------------|
| H-7' | 7.55-7.50 | m | - | 2H |
| H-8', H-9' | 7.43-7.34 | m | - | 3H |
| H-3 | 7.45 | d | 15.8 | 1H |
| H-2 | 6.62 | d | 15.8 | 1H |
| NH ₂ | 8.15 | t | 5.7 | 2H |

Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz or 500 MHz.[\[1\]](#)

Table 2: ¹³C-NMR Spectroscopic Data for **(E)-Cinnamamide**

| Atom Number | Chemical Shift (δ) (ppm) |
|-------------|--------------------------|
| C-1 | 165.06 |
| C-3 | 138.65 |
| C-6' | 135.06 |
| C-8' | 129.60 |
| C-7' | 129.46 |
| C-9' | 128.99 |
| C-5' | 127.58 |
| C-2 | 122.43 |

Solvent: DMSO-d₆; Spectrometer Frequency: 101 MHz or 125 MHz.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C-NMR spectra of **(E)-cinnamamide**.

2.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **(E)-cinnamamide** for ^1H -NMR and 20-50 mg for ^{13}C -NMR.
- **Solvent Selection:** Choose an appropriate deuterated solvent. Dimethyl sulfoxide- d_6 (DMSO- d_6) and chloroform- d (CDCl_3) are common choices. Ensure the solvent is of high purity ($\geq 99.8\%$ D).
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Standard Addition (Optional):** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is more common.[\[3\]](#)

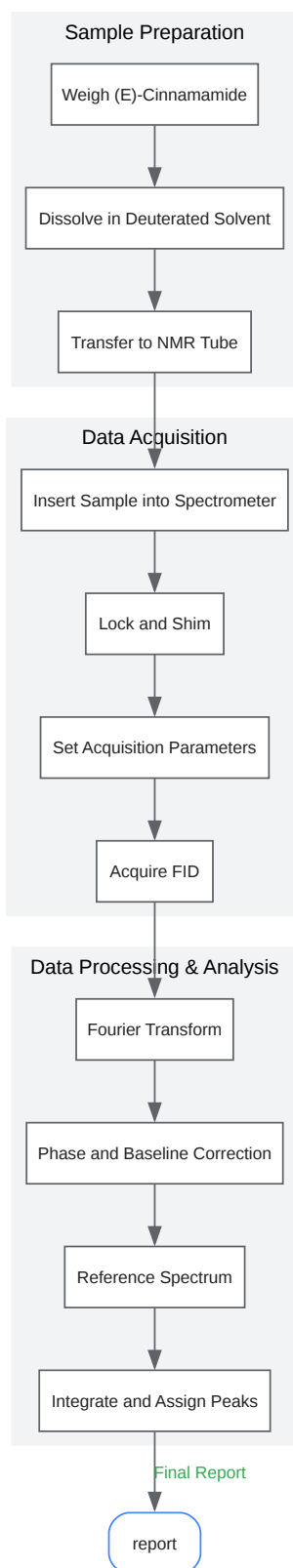
2.2. NMR Instrument Setup and Data Acquisition

- **Instrumentation:** Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[\[4\]](#)
- **Tuning and Matching:** Tune and match the probe for the respective nucleus (^1H or ^{13}C) to ensure optimal sensitivity.
- **Locking:** Lock the spectrometer on the deuterium signal of the solvent.
- **Shimming:** Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
- **^1H -NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse sequence is typically used.
 - **Number of Scans:** 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
 - **Relaxation Delay (d1):** A delay of 1-2 seconds is generally adequate.

- Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.
- ¹³C-NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
 - Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay (d1): A delay of 2 seconds is a common starting point.
- Data Processing:
 - Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phasing: Phase the spectrum to obtain pure absorption lineshapes.
 - Baseline Correction: Apply a baseline correction to ensure a flat baseline.
 - Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
 - Integration: Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

Mandatory Visualizations

Diagram 1: Chemical Structure and Atom Numbering of **(E)-Cinnamamide**



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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
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